molecular formula C11H14ClN3O B7925555 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide

Cat. No.: B7925555
M. Wt: 239.70 g/mol
InChI Key: HKNOSOUUZOXKRZ-UHFFFAOYSA-N
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Description

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide is a substituted acetamide derivative featuring a cyclopropyl group and a 6-chloro-pyridin-3-ylmethyl substituent. The cyclopropyl moiety may enhance metabolic stability and binding affinity due to its rigid, strained ring structure, while the chloro-pyridine group could contribute to electron-deficient interactions in biological systems .

Properties

IUPAC Name

2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-4-1-8(6-14-10)7-15(9-2-3-9)11(16)5-13/h1,4,6,9H,2-3,5,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNOSOUUZOXKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C(C=C2)Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-3-pyridinemethanol and cyclopropylamine.

    Formation of Intermediate: The 6-chloro-3-pyridinemethanol is first converted to 6-chloro-3-pyridinemethyl chloride using thionyl chloride.

    Amidation Reaction: The intermediate 6-chloro-3-pyridinemethyl chloride is then reacted with cyclopropylamine to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide Cyclopropyl, 6-chloro-pyridin-3-ylmethyl ~253.7 (estimated) Discontinued; potential enzyme inhibition
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl Varies by aryl group Bacterial LeuRS inhibitor; therapeutic candidate
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl ~174.1 Fluorinated analog; enhanced metabolic stability
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylaminocarbonyl 141.13 Limited toxicological data; research chemical

Key Observations:

  • Cyclopropyl vs.
  • Chloro-pyridine vs. Arylsulfinyl: The chloro-pyridine group may engage in halogen bonding, whereas arylsulfinyl groups () could enhance solubility or act as hydrogen bond acceptors in enzyme inhibition .
  • Safety Profiles: The cyano-substituted analog () lacks comprehensive toxicological data, contrasting with the discontinued status of the target compound, which may reflect unresolved safety or efficacy issues .

Biological Activity

2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-acetamide is a chemical compound with significant potential in pharmacological applications. Its structure includes an amino group, a chlorinated pyridine ring, and a cyclopropyl acetamide moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

PropertyDetails
Molecular Formula C₉H₁₂ClN₃O
CAS Number 1353977-80-6
IUPAC Name 2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylacetamide
Molecular Weight 201.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors involved in cellular signaling pathways. This interaction could lead to various biological effects, including:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anticancer Properties : Inducing apoptosis in cancer cells through cell cycle disruption.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Research indicates that this compound has notable antibacterial properties. It has been tested against several pathogens, demonstrating effective inhibition at low concentrations. For example, it showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)
E. coli<125
Pseudomonas aeruginosa<150
Staphylococcus aureus50

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Notably, it has been shown to induce apoptosis in MCF-7 breast cancer cells, with an IC₅₀ value indicating significant cytotoxicity.

Case Study: MCF-7 Cell Line

A study evaluated the effects of this compound on MCF-7 cells:

  • Cell Viability Reduction : Observed a decrease in cell viability as concentration increased.
  • LDH Release Assay : Elevated levels of lactate dehydrogenase (LDH) indicated cell membrane damage and cytotoxicity.

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed by measuring its effect on cytokine production. It was found to significantly reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), suggesting its utility in treating inflammatory conditions.

Research Findings and Applications

The ongoing research into this compound highlights its versatility as a therapeutic agent. Its applications include:

  • Antimicrobial Agents : Development of new antibiotics.
  • Cancer Therapeutics : Potential for use in targeted cancer therapies.
  • Anti-inflammatory Drugs : Formulation for chronic inflammatory diseases.

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